molecular formula C15H20N2O5 B8571646 Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate CAS No. 103733-08-0

Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate

Cat. No. B8571646
M. Wt: 308.33 g/mol
InChI Key: DXAPBGAZZFOROI-UHFFFAOYSA-N
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Patent
US06211235B1

Procedure details

Sodium metal (1.40 g, 61 mmol) was dissolved in EtOH (100 mL) and diethyl acetamidomalonate (6.62 g, 30.5 mmol) and 3-picolylchloride hydrochloride (5.00 g, 30.5 mmol) were added. The mixture was heated to reflux for 6 hours, and then cooled and filtered to remove NaCl (washed with EtOH). The solvent was removed in vacuo and the mixture was taken up into saturated aqueous NaHCO3 (100 mL) and extracted with EtOAc (3×100 mL). The solvent was removed and the residue purified by silica gel flash chromatography (95:5 CH2Cl2/MeOH) to give diethyl 2-(3-pyridylmethyl)-2-acetamidomalonate (2.84 g, 30%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:4])[CH3:3].Cl.[N:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH2:24]Cl)[CH:19]=1>CCO>[N:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH2:24][C:6]([NH:5][C:2](=[O:4])[CH3:3])([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:19]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6.62 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove NaCl (washed with EtOH)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash chromatography (95:5 CH2Cl2/MeOH)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CC(C(=O)OCC)(C(=O)OCC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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